tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate
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Description
“tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number 1604039-50-0 . It has a molecular weight of 281.466 and a molecular formula of C15H27NO2Si . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H27NO2Si/c1-15(2,3)18-14(17)16-10-7-13(8-11-16)9-12-19(4,5)6/h13H,7-8,10-11H2,1-6H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 323.9±31.0 °C at 760 mmHg, and a flash point of 149.7±24.8 °C . The exact mass is 281.181091 and the LogP value is 4.03 . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an index of refraction of 1.483 .Scientific Research Applications
Synthesis of Substituted Piperidines
The compound tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a derivative of tert-butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate, has been utilized in the regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane. This process serves as a new scaffold for the preparation of substituted piperidines, highlighting its importance in the synthesis of complex organic compounds. The terminal alkyne in this structure facilitates the conversion into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with organic azides, underscoring its versatility in chemical synthesis (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Stereoselective Synthesis of Piperidine Derivatives
Another research application involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and further with iodides of protected alcohols, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. This process is notable for its high stereoselectivity, yielding cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. Such stereoselective syntheses are crucial for developing pharmaceuticals with specific desired activities (Moskalenko & Boev, 2014).
Intermediate for Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as an important intermediate for small molecule anticancer drugs. The synthesis method outlined for this compound from piperidin-4-ylmethanol through various chemical reactions highlights its critical role in the development of new anticancer therapeutics, emphasizing the compound's significance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Development of Biologically Active Compounds
The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates its role as an essential intermediate in the production of biologically active compounds, such as crizotinib. This highlights the compound's utility in the synthesis of molecules with potential pharmacological applications, further showcasing its importance in drug discovery and development (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Properties
IUPAC Name |
tert-butyl 4-(2-trimethylsilylethynyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2Si/c1-15(2,3)18-14(17)16-10-7-13(8-11-16)9-12-19(4,5)6/h13H,7-8,10-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJZXFMIXGHQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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